2-Bromo-3-hydroxycyclohex-2-en-1-one
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Overview
Description
2-Bromo-3-hydroxycyclohex-2-en-1-one is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hydroxycyclohex-2-en-1-one can be achieved through several methods. One common approach involves the bromination of 3-hydroxy-2-cyclohexen-1-one. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like tetrahydrofuran (THF) or ether
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of 2-bromo-3-oxo-2-cyclohexene-1-one.
Reduction: Formation of 2-bromo-3-hydroxycyclohexanone
Scientific Research Applications
2-Bromo-3-hydroxycyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxycyclohex-2-en-1-one involves its reactivity with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its interactions with other molecules. For example, in substitution reactions, the bromine atom can be replaced by nucleophiles, leading to the formation of new compounds. In oxidation reactions, the hydroxyl group can be converted to a carbonyl group, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
3-Bromocyclohexene: Similar structure but lacks the hydroxyl group.
2-Cyclohexen-1-one: Similar structure but lacks the bromine and hydroxyl groups.
3-Hydroxy-2-cyclohexen-1-one: Similar structure but lacks the bromine atom
Uniqueness
2-Bromo-3-hydroxycyclohex-2-en-1-one is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclohexene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and research .
Properties
Molecular Formula |
C6H7BrO2 |
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Molecular Weight |
191.02 g/mol |
IUPAC Name |
2-bromo-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2 |
InChI Key |
QITGBTIPNHLNJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)Br)O |
Origin of Product |
United States |
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